molecular formula C17H33N3O B6107557 2,6-dimethyl-8-{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}-2-octanol

2,6-dimethyl-8-{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}-2-octanol

Cat. No. B6107557
M. Wt: 295.5 g/mol
InChI Key: SAFBJMPFHZSTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-8-{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}-2-octanol, also known as DM-235, is a synthetic compound that has been extensively studied for its potential use in the treatment of cardiovascular diseases. It belongs to a class of compounds known as imidazoline receptor agonists, which have been shown to have a range of beneficial effects on the cardiovascular system.

Mechanism of Action

The exact mechanism of action of 2,6-dimethyl-8-{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}-2-octanol is not fully understood, but it is thought to act primarily as an agonist of imidazoline receptors in the cardiovascular system. Imidazoline receptors are a type of G protein-coupled receptor that are involved in the regulation of blood pressure and vascular tone. By activating these receptors, this compound is able to promote vasodilation and reduce vascular resistance, which can help to lower blood pressure and improve cardiac function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on the cardiovascular system. These include:
- Vasodilation: this compound has been shown to promote vasodilation in both arterial and venous vessels, which can help to lower blood pressure and improve blood flow.
- Reduced vascular resistance: this compound has been shown to reduce vascular resistance, which can help to improve cardiac function and reduce the workload on the heart.
- Improved cardiac function: this compound has been shown to improve cardiac function by increasing cardiac output and reducing myocardial oxygen consumption.
- Anti-inflammatory effects: this compound has been shown to have anti-inflammatory effects in the cardiovascular system, which may help to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,6-dimethyl-8-{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}-2-octanol for lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound for use in research. In addition, this compound has been extensively studied in both in vitro and in vivo models, which has provided a wealth of data on its biochemical and physiological effects.
One limitation of this compound for lab experiments is its relatively narrow focus on cardiovascular diseases, which may limit its applicability to other areas of research. In addition, the complex synthesis method and high cost of the compound may make it difficult for some researchers to obtain and use.

Future Directions

There are several potential future directions for research on 2,6-dimethyl-8-{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}-2-octanol, including:
- Further studies on the mechanism of action of this compound, which could help to identify new targets for drug development.
- Exploration of the potential use of this compound in the treatment of other diseases, such as diabetes and kidney disease.
- Development of new synthesis methods for this compound that are more efficient and cost-effective.
- Investigation of the long-term safety and efficacy of this compound in clinical trials.
Conclusion
This compound is a synthetic compound that has been extensively studied for its potential use in the treatment of cardiovascular diseases. It has a range of beneficial effects on the cardiovascular system, including vasodilation, reduced vascular resistance, and improved cardiac function. While there are some limitations to its use in lab experiments, this compound has the potential to be a valuable tool for researchers studying cardiovascular diseases and related conditions.

Synthesis Methods

The synthesis of 2,6-dimethyl-8-{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}-2-octanol involves several steps, including the reaction of 2-methyl-1H-imidazole with 3-bromopropylamine to form the intermediate compound 3-(2-methyl-1H-imidazol-1-yl)propylamine. This intermediate is then reacted with 2,6-dimethyl-2-octanone in the presence of a reducing agent to yield this compound.

Scientific Research Applications

2,6-dimethyl-8-{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}-2-octanol has been the subject of extensive scientific research, with a particular focus on its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure. Studies have shown that this compound has a range of beneficial effects on the cardiovascular system, including vasodilation, reduced vascular resistance, and improved cardiac function.

properties

IUPAC Name

2,6-dimethyl-8-[3-(2-methylimidazol-1-yl)propylamino]octan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O/c1-15(7-5-9-17(3,4)21)8-11-18-10-6-13-20-14-12-19-16(20)2/h12,14-15,18,21H,5-11,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFBJMPFHZSTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCNCCC(C)CCCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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